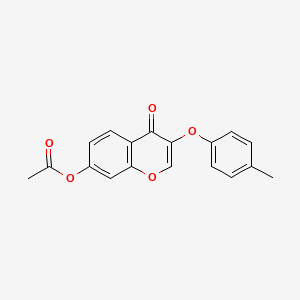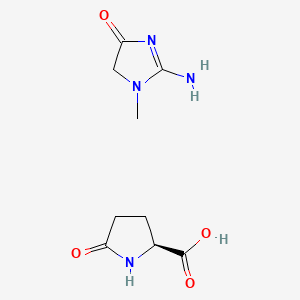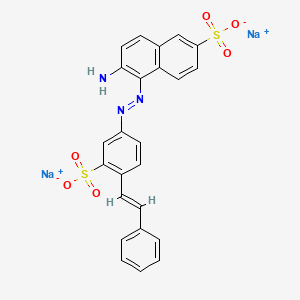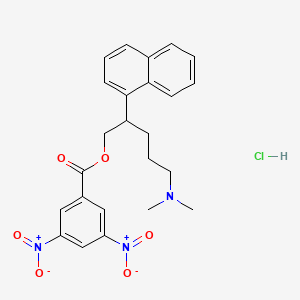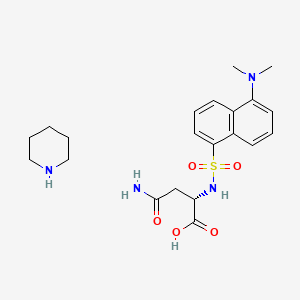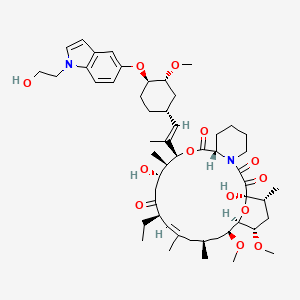
Indolyl-ascomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolyl-ascomycin is a compound that combines the structural features of indole and ascomycin. Indole is a heterocyclic aromatic organic compound, while ascomycin is a macrolide with immunosuppressive properties. The fusion of these two structures results in a compound with unique biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indolyl-ascomycin typically involves the incorporation of an indole moiety into the ascomycin structure. This can be achieved through various synthetic routes, including:
Nucleophilic Addition: Indoles can undergo nucleophilic addition reactions with electrophiles to form indolyl derivatives.
Cycloaddition Reactions: Indole can participate in cycloaddition reactions to form complex heterocyclic frameworks.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation using genetically engineered strains of Streptomyces hygroscopicus . Genetic manipulation and mutagenesis techniques can enhance the yield of ascomycin, which can then be chemically modified to introduce the indole moiety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole or ascomycin moieties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated or ketone derivatives.
Wissenschaftliche Forschungsanwendungen
Indolyl-ascomycin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an immunosuppressive agent and its effects on cellular pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of indolyl-ascomycin involves its interaction with specific molecular targets and pathways. As an immunosuppressive agent, it binds to immunophilins, inhibiting the activity of calcineurin. This inhibition prevents the activation of T-cells, thereby suppressing the immune response . The indole moiety may also contribute to its biological activity by interacting with various receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
Tacrolimus: A structural analog of ascomycin with similar immunosuppressive properties.
Pimecrolimus: A derivative of ascomycin used in the treatment of inflammatory skin diseases.
Uniqueness: Indolyl-ascomycin is unique due to the incorporation of the indole moiety, which may enhance its biological activity and provide additional therapeutic benefits
Eigenschaften
Molekularformel |
C53H78N2O13 |
|---|---|
Molekulargewicht |
951.2 g/mol |
IUPAC-Name |
(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-[1-(2-hydroxyethyl)indol-5-yl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C53H78N2O13/c1-10-37-24-31(2)23-32(3)25-46(64-8)49-47(65-9)27-34(5)53(62,68-49)50(59)51(60)55-19-12-11-13-41(55)52(61)67-48(35(6)42(57)30-43(37)58)33(4)26-36-14-17-44(45(28-36)63-7)66-39-15-16-40-38(29-39)18-20-54(40)21-22-56/h15-16,18,20,24,26,29,32,34-37,41-42,44-49,56-57,62H,10-14,17,19,21-23,25,27-28,30H2,1-9H3/b31-24-,33-26+/t32-,34+,35+,36-,37+,41-,42-,44+,45+,46-,47-,48+,49+,53+/m0/s1 |
InChI-Schlüssel |
UTOJCEZANIVKJJ-DTOPNNOPSA-N |
Isomerische SMILES |
CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)OC5=CC6=C(C=C5)N(C=C6)CCO)/C)O)C)OC)OC)C)/C |
Kanonische SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)OC5=CC6=C(C=C5)N(C=C6)CCO)C)O)C)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


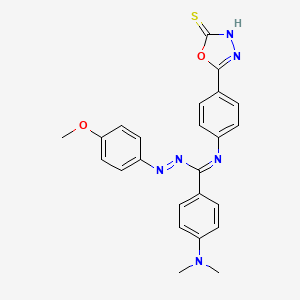
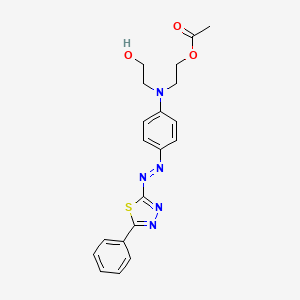
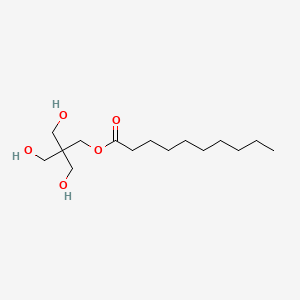
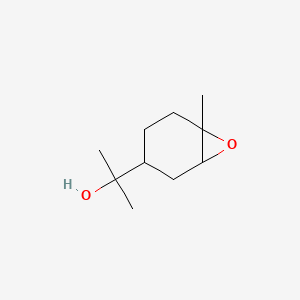
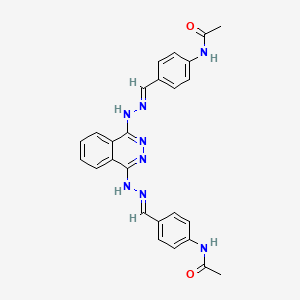
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)


